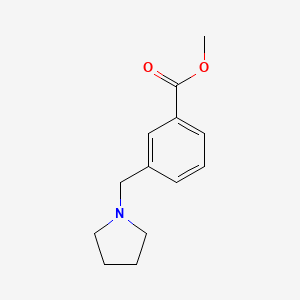

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate

CAS No.: 321198-22-5

Cat. No.: VC3058073

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321198-22-5 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | methyl 3-(pyrrolidin-1-ylmethyl)benzoate |

| Standard InChI | InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-5-11(9-12)10-14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |

| Standard InChI Key | CIEZKBUYAMSZBS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)CN2CCCC2 |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CN2CCCC2 |

Introduction

Chemical Properties and Structure

Structural Features

Methyl 3-(pyrrolidin-1-ylmethyl)benzoate consists of three key structural components: a benzoate ring with a methyl ester group, a methylene bridge, and a pyrrolidine ring. The pyrrolidine is attached via its nitrogen atom to the methylene group, which in turn is connected to position 3 (meta) of the benzoate ring. This arrangement creates a molecule with multiple functional groups and potential reaction sites.

The meta positioning of the pyrrolidinylmethyl group distinguishes this compound from its positional isomers, notably Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, which has the substituent at the para position. This positional difference likely influences the compound's physical properties, reactivity, and potential biological activities.

Predicted Physical and Chemical Properties

Based on its structure and comparison with similar compounds, Methyl 3-(pyrrolidin-1-ylmethyl)benzoate is predicted to have the following properties:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ | Derived from structural analysis |

| Molecular Weight | ~219.28 g/mol | Calculated based on atomic weights |

| Physical State | Colorless to pale yellow liquid or solid | Common for similar benzoate esters |

| Solubility | Soluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility | Typical for compounds with both polar and nonpolar groups |

| Log P | ~2.0-2.5 | Estimated based on similar structures |

| Boiling Point | >200°C at atmospheric pressure | Predicted based on similar benzoate esters |

These predictions are made by comparing with structurally related compounds and applying principles of organic chemistry to the specific arrangement of atoms in Methyl 3-(pyrrolidin-1-ylmethyl)benzoate.

Synthesis Methods

Reductive Amination Approach

One potential synthetic route involves the reductive amination of methyl 3-formylbenzoate with pyrrolidine:

-

Reaction of methyl 3-formylbenzoate with pyrrolidine to form an imine intermediate

-

Reduction of the imine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride

This approach would directly create the methylene bridge between the pyrrolidine nitrogen and the benzoate ring.

Nucleophilic Substitution Approach

Another potential route involves nucleophilic substitution:

-

Preparation of methyl 3-(bromomethyl)benzoate from methyl 3-methylbenzoate via bromination

-

Nucleophilic substitution with pyrrolidine to displace the bromine and form the desired product

This method is similar to synthetic approaches used for related compounds.

Esterification Approach

A third possibility starts with 3-(pyrrolidin-1-ylmethyl)benzoic acid:

-

Synthesis of 3-(pyrrolidin-1-ylmethyl)benzoic acid

-

Esterification with methanol under acidic conditions to form the methyl ester

Synthetic Challenges

The synthesis of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate may present several challenges:

-

Regioselectivity: Ensuring that substitution occurs specifically at the meta position may require careful selection of starting materials and reaction conditions.

-

Side Reactions: The presence of multiple functional groups may lead to unwanted side reactions, particularly during the formation of the methylene bridge.

-

Purification: Separation of the desired product from structurally similar byproducts or unreacted starting materials may require optimized purification techniques.

-

Scale-up Considerations: Methods that work well on a laboratory scale may encounter difficulties when scaled up for larger production.

Applications in Research

Medicinal Chemistry Applications

The structural features of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate suggest several potential applications in medicinal chemistry:

As a Synthetic Intermediate

This compound could serve as a valuable building block in the synthesis of more complex bioactive molecules. The ester group provides a handle for further functionalization, while the pyrrolidine moiety introduces a basic nitrogen center that can interact with biological targets.

Similar compounds have been utilized in the development of therapeutic agents targeting various conditions:

-

Central Nervous System (CNS) Drugs: Compounds containing pyrrolidine rings often exhibit good blood-brain barrier penetration, making them candidates for CNS-active drugs.

-

Enzyme Inhibitors: The combination of an aromatic ring with a basic nitrogen can create favorable interactions with enzyme active sites.

-

Receptor Modulators: The specific spatial arrangement of functional groups may enable interactions with various receptor types.

Structure-Activity Relationship Studies

The meta positioning of the pyrrolidinylmethyl group creates a distinct three-dimensional arrangement that differs from para-substituted analogs. This structural difference provides opportunities for structure-activity relationship (SAR) studies, examining how substitution position affects biological activity.

Organic Chemistry Applications

Beyond medicinal chemistry, Methyl 3-(pyrrolidin-1-ylmethyl)benzoate may find applications in broader organic chemistry contexts:

-

Asymmetric Catalysis: Derivatives of this compound could potentially serve as ligands in asymmetric catalysis, where the pyrrolidine nitrogen provides a coordination site.

-

Synthetic Methodology Development: The compound could serve as a model substrate for developing new synthetic methodologies, particularly those involving selective functionalization of substituted aromatic compounds.

-

Supramolecular Chemistry: The presence of both hydrogen bond acceptors (ester carbonyl, pyrrolidine nitrogen) and an aromatic ring could make derivatives useful in supramolecular assemblies.

Analytical Methods for Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would likely be the method of choice for both analysis and purification of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate:

-

Reverse-Phase HPLC: Using C18 columns with methanol/water or acetonitrile/water mobile phases, typically with gradient elution.

-

Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment, likely using silica gel plates with appropriate solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.

Spectroscopic Identification

Multiple spectroscopic techniques would be valuable for confirming the structure and purity of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and carbon NMR would provide detailed structural information, with characteristic signals as described in Section 2.3.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorptions for the ester carbonyl group (approximately 1710-1730 cm⁻¹), aromatic C=C stretching (approximately 1600 and 1475 cm⁻¹), and C-N stretching (approximately 1200-1350 cm⁻¹).

-

Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns characteristic of the structural components.

Physical Property Determination

Standard methods for determining physical properties would likely include:

-

Melting Point/Boiling Point Determination: Using standard capillary methods for melting point or distillation for boiling point.

-

Optical Rotation: If synthesized in an optically active form.

-

UV-Visible Spectroscopy: Likely showing absorption maxima characteristic of substituted benzoates.

Comparison with Related Compounds

Structural Analogs

A comparison of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate with structurally related compounds provides insights into its distinctive features:

Functional Implications of Structural Differences

The structural differences between these compounds likely translate to functional differences:

-

Methylene Linker Effect: The presence of a methylene linker between the pyrrolidine and the aromatic ring in Methyl 3-(pyrrolidin-1-ylmethyl)benzoate, unlike in Methyl 3-(1-pyrrolidinyl)benzoate, introduces greater conformational flexibility and alters the electronic properties of both the aromatic ring and the pyrrolidine nitrogen.

-

Positional Isomerism: The meta substitution in Methyl 3-(pyrrolidin-1-ylmethyl)benzoate versus para substitution in Methyl 4-(pyrrolidin-1-ylmethyl)benzoate creates different spatial arrangements of the functional groups, potentially affecting interactions with biological targets and reactivity patterns.

-

Additional Substituents: The presence of additional groups, such as the methoxy group in Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate, further modifies electronic properties and potential hydrogen bonding interactions.

These structural differences highlight the unique position of Methyl 3-(pyrrolidin-1-ylmethyl)benzoate within this family of compounds and suggest distinct chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume